molecular formula C9H12ClNO3 B3420289 5-(Aminomethyl)-2-methoxybenzoic acid hydrochloride CAS No. 1820666-91-8

5-(Aminomethyl)-2-methoxybenzoic acid hydrochloride

Cat. No.: B3420289
CAS No.: 1820666-91-8
M. Wt: 217.65 g/mol
InChI Key: JCHLIFYCXRCXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-2-methoxybenzoic acid hydrochloride is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group attached to a methoxybenzoic acid structure, which is further stabilized as a hydrochloride salt. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-2-methoxybenzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxybenzoic acid.

    Hydrochloride Formation: The resulting aminomethylated product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the aminomethylation and subsequent hydrochloride formation steps.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted under appropriate conditions, such as nucleophilic aromatic substitution, to introduce other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Biochemical Probes: Used as a biochemical probe to study cellular processes.

Medicine:

    Pharmaceuticals: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways.

Industry:

    Material Science: Utilized in the synthesis of polymers and other materials with specific properties.

Comparison with Similar Compounds

    2-Amino-5-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.

    2-Methoxybenzoic acid: Lacks the aminomethyl group, making it less reactive in certain contexts.

    5-(Aminomethyl)-2-hydroxybenzoic acid: Hydroxy group instead of methoxy, leading to different reactivity and solubility properties.

Uniqueness: 5-(Aminomethyl)-2-methoxybenzoic acid hydrochloride is unique due to the combination of its aminomethyl and methoxy groups, which confer specific reactivity and stability. This makes it particularly useful in synthetic applications where both nucleophilic and electrophilic sites are required.

Properties

IUPAC Name

5-(aminomethyl)-2-methoxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-8-3-2-6(5-10)4-7(8)9(11)12;/h2-4H,5,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHLIFYCXRCXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820666-91-8
Record name 5-(aminomethyl)-2-methoxybenzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Aminomethyl)-2-methoxybenzoic acid hydrochloride
Reactant of Route 2
5-(Aminomethyl)-2-methoxybenzoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
5-(Aminomethyl)-2-methoxybenzoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
5-(Aminomethyl)-2-methoxybenzoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
5-(Aminomethyl)-2-methoxybenzoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
5-(Aminomethyl)-2-methoxybenzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.